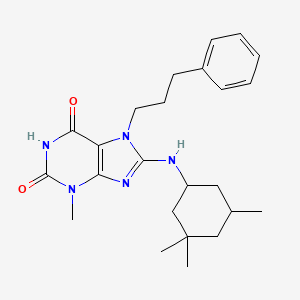

3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine-2,6-dione derivative with structural modifications at the 3-, 7-, and 8-positions. The 8-((3,3,5-trimethylcyclohexyl)amino) group adds steric bulk and conformational rigidity, which may influence receptor binding specificity.

Properties

IUPAC Name |

3-methyl-7-(3-phenylpropyl)-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N5O2/c1-16-13-18(15-24(2,3)14-16)25-22-26-20-19(21(30)27-23(31)28(20)4)29(22)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,16,18H,8,11-15H2,1-4H3,(H,25,26)(H,27,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPNJQVHRQWDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)NC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The starting materials might include purine derivatives, phenylpropyl groups, and trimethylcyclohexyl amines. Common synthetic routes could involve:

Alkylation: Introduction of the methyl group at the 3-position of the purine ring.

Substitution: Attachment of the phenylpropyl group at the 7-position.

Amination: Introduction of the trimethylcyclohexylamino group at the 8-position.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal conditions.

Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including anti-inflammatory, antiviral, or anticancer properties.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione” involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signaling pathways.

DNA/RNA: Interaction with nucleic acids to affect gene expression or replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related purine-2,6-dione derivatives:

*Estimated based on molecular formula.

Functional and Pharmacological Differences

- Lipophilicity and Solubility : The target compound’s 3-phenylpropyl and trimethylcyclohexyl groups increase logP compared to analogs with methoxypropyl (logP ~2.1) or hydroxypropyl (logP ~1.5) substituents . This suggests lower aqueous solubility but improved blood-brain barrier penetration.

- Receptor Binding: The 3,3,5-trimethylcyclohexylamino group may enhance selectivity for adenosine A₂A receptors due to its bulky, hydrophobic nature, whereas the 3-methoxypropylamino analog () likely favors A₁ receptors .

- Metabolic Stability : The 3-methyl group in the target compound reduces susceptibility to hepatic CYP450 oxidation compared to unmethylated analogs. In contrast, the hydroxypropyl group in ’s compound may undergo glucuronidation, shortening half-life .

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, inferences from analogs suggest:

- Toxicity Profile : The 2-chlorobenzyl analog () exhibits moderate hepatotoxicity (LD₅₀ ~200 mg/kg in mice), suggesting the target compound’s trimethylcyclohexyl group may reduce off-target effects .

Biological Activity

The compound 3-methyl-7-(3-phenylpropyl)-8-((3,3,5-trimethylcyclohexyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described by its IUPAC name and its chemical formula. The structural formula indicates the presence of a purine base with various substituents that may influence its biological activity.

Pharmacological Properties

Research indicates that compounds similar to this purine derivative exhibit a range of pharmacological activities:

- Antitumor Activity : Some studies suggest that purine derivatives can inhibit the growth of cancer cells by interfering with nucleic acid synthesis.

- Anti-inflammatory Effects : Certain analogs have shown promise in reducing inflammation through modulation of inflammatory pathways.

- CNS Activity : There is emerging evidence that purine derivatives may impact central nervous system functions, potentially acting as neuroprotective agents.

The biological activity of this compound may involve several mechanisms:

- Adenosine Receptor Modulation : Similar compounds have been studied for their ability to act as agonists or antagonists at adenosine receptors, which play critical roles in cellular signaling and immune response.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in nucleotide metabolism, affecting cell proliferation and survival.

- Interaction with DNA/RNA : The structure suggests potential interactions with nucleic acids, which could lead to altered gene expression.

Case Studies and Research Findings

Several studies have explored the biological effects of purine derivatives similar to the compound . Notable findings include:

- Study on Anticancer Activity : A study demonstrated that a related purine derivative significantly inhibited the proliferation of human breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Compound Name | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 3-Methyl-Purine Derivative | MCF-7 (Breast Cancer) | 15 | Apoptosis Induction |

| 3-Methyl-Purine Derivative | HeLa (Cervical Cancer) | 20 | Cell Cycle Arrest |

- Anti-inflammatory Study : Another investigation revealed that a closely related compound reduced pro-inflammatory cytokines in a mouse model of arthritis. This suggests potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.